
Anemarrhenasaponin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anemarrhenasaponin I es un compuesto saponínico esteroideo derivado de los rizomas de la planta Anemarrhena asphodeloides, comúnmente utilizada en la medicina tradicional china. Este compuesto ha llamado la atención por sus posibles propiedades terapéuticas, particularmente en el tratamiento de varios tipos de cáncer, incluyendo el cáncer de ovario .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Anemarrhenasaponin I implica varios pasos, incluyendo la extracción de los rizomas de Anemarrhena asphodeloides, seguida de procesos de purificación como la cromatografía. Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas, pero la extracción típicamente involucra el uso de solventes como metanol y etanol .
Métodos de Producción Industrial: La producción industrial de this compound se basa principalmente en la extracción de fuentes naturales. Los rizomas se cosechan, se secan y luego se someten a extracción con solventes. El extracto crudo se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para aislar la this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: Anemarrhenasaponin I se somete a varias reacciones químicas, incluyendo hidrólisis, oxidación y glicosilación. Estas reacciones son esenciales para modificar el compuesto y mejorar su bioactividad y potencial terapéutico .
Reactivos y Condiciones Comunes:
Hidrólisis: Típicamente involucra el uso de condiciones ácidas o básicas para romper los enlaces glucosídicos.
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Glicosilación: Se emplean métodos de glicosilación enzimática o química para unir restos de azúcar al compuesto.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios glucósidos y agliconas, que tienen distintas actividades biológicas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Anemarrhenasaponin I ejerce sus efectos principalmente al inhibir la vía de señalización del Sonic Hedgehog (SHH), que es crucial para el crecimiento y diferenciación celular. Al dirigirse a esta vía, this compound puede suprimir la proliferación y agresividad de las células cancerosas. Además, afecta a otros objetivos moleculares como GLI1 y metaloproteinasas de matriz (MMP), contribuyendo aún más a sus propiedades anticancerígenas .
Compuestos Similares:
- Timosaponin AIII
- Timosaponin BII
- Timosaponin BIII
- Anemarsaponin B
Comparación: this compound es única en su inhibición de doble objetivo de la 5-lipoxigenasa y la ciclooxigenasa-2, lo que la diferencia de otros compuestos similares. Si bien Timosaponin AIII y Timosaponin BIII también exhiben propiedades anticancerígenas, la inhibición específica de la vía de señalización SHH de this compound la hace particularmente efectiva contra el cáncer de ovario .
Comparación Con Compuestos Similares
- Timosaponin AIII
- Timosaponin BII
- Timosaponin BIII
- Anemarsaponin B
Comparison: Anemarrhenasaponin I is unique in its dual-targeted inhibition of both 5-lipoxygenase and cyclooxygenase-2, which distinguishes it from other similar compounds. While Timosaponin AIII and Timosaponin BIII also exhibit anti-cancer properties, this compound’s specific inhibition of the SHH signaling pathway makes it particularly effective against ovarian cancer .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3/t18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36+,37-,38+,39?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTKLBZCLHHWHW-WPUQNTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
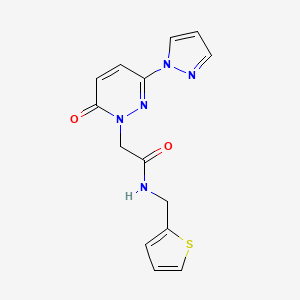
![4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2543681.png)
![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)
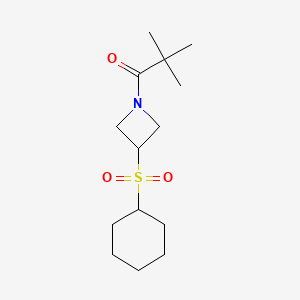
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2543686.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)
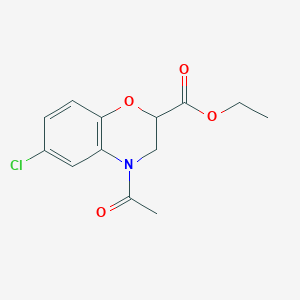
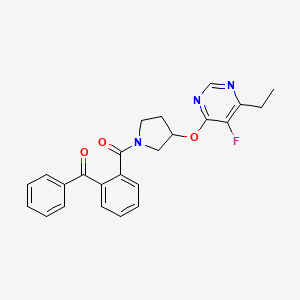
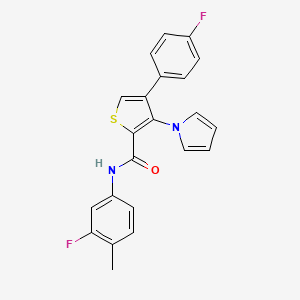
![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)
![4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B2543699.png)
![7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)
